N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine is a complex organic compound with a unique structure that includes a piperidine ring, a furan ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-24(13-11-18-7-10-22(27-3)23(14-18)28-4)19-6-5-12-25(15-19)16-20-8-9-21(29-20)17-26-2/h7-10,14,19H,5-6,11-13,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFODVSMNAUHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3=CC=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxyphenyl ethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a possible drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but differs in the rest of the structure.
3,4-Dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group but has a different functional group.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar in having the dimethoxyphenyl group but with different substituents.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylpiperidin-3-amine is unique due to its combination of a piperidine ring, a furan ring, and a dimethoxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
